1,3-Propanediol, 2-mercapto-
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Overview
Description
1,3-Propanediol, 2-mercapto- is a versatile chemical compound known for its unique properties and wide range of applications. It is also referred to as 3-Mercapto-1,2-propanediol or 1-Thioglycerol. This compound is characterized by its colorless to pale yellow liquid form and a mercaptan-like odor. It is highly soluble in water and alcohol, making it suitable for various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-mercapto- can be synthesized through the reaction of 3-chloro-1,2-propanediol with potassium bisulfide in an ethanolic solution. This method involves heating the solution to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-mercapto- often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound meets the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-mercapto- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It acts as a reducing agent in various biochemical reactions.
Substitution: The thiol group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound itself acts as a reducing agent.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Reduced forms of target molecules
Substitution: Various substituted thiol compounds
Scientific Research Applications
1,3-Propanediol, 2-mercapto- has a wide range of applications in scientific research:
Biochemistry: Used as a reducing agent and antioxidant in protein chemistry and molecular biology for protein denaturation and renaturation processes.
Pharmaceuticals: Acts as a stabilizer and active pharmaceutical ingredient in certain medical formulations.
Nanotechnology: Facilitates the direct binding and characterization of enzymes onto iron oxide nanoparticles.
Reproductive Biology: Serves as a cryoprotectant in sperm cryopreservation, protecting sperm cells during freezing and thawing processes.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-mercapto- involves its ability to break disulfide bonds, making it a valuable reducing agent. This property is crucial in protein chemistry, where it aids in protein denaturation and renaturation. Additionally, its antioxidant properties protect biological systems from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptoethanol
- 3-Mercaptopropionic acid
- Thioglycolic acid
- Mercaptosuccinic acid
Uniqueness
1,3-Propanediol, 2-mercapto- stands out due to its dual functionality as both a reducing agent and an antioxidant. Its high solubility in water and alcohol, along with its stability under normal conditions, makes it a versatile compound for various applications in biochemistry, pharmaceuticals, and nanotechnology .
Properties
CAS No. |
59129-78-1 |
---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2-sulfanylpropane-1,3-diol |
InChI |
InChI=1S/C3H8O2S/c4-1-3(6)2-5/h3-6H,1-2H2 |
InChI Key |
NBUVVXNTRSKQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)S)O |
Origin of Product |
United States |
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